5-chloro-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide
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Overview
Description
5-chloro-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C17H11ClF3N5O and its molecular weight is 393.75. The purity is usually 95%.
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Scientific Research Applications
Antitumor and Antimicrobial Applications
One of the primary scientific research applications of this compound involves its role as a key intermediate in the synthesis of novel compounds with antitumor and antimicrobial activities. For instance, Riyadh (2011) demonstrates the synthesis of enaminones used as building blocks to create substituted pyrazoles with notable cytotoxic effects against human breast and liver carcinoma cell lines, comparable to those of 5-fluorouracil, a standard in cancer treatment. This research highlights the compound's potential as a precursor in developing anticancer agents with additional antimicrobial properties (Riyadh, 2011).
Unique Mechanism of Tubulin Inhibition
Another significant application is found in the synthesis and structure-activity relationship (SAR) studies of triazolopyrimidines as anticancer agents, as described by Zhang et al. (2007). These compounds, synthesized through treatments involving the compound of interest, exhibit a unique mechanism by promoting tubulin polymerization in vitro without competing with paclitaxel binding. This suggests a novel therapeutic pathway for cancer treatment, particularly for overcoming multidrug resistance in tumor cells, which has been a significant challenge in chemotherapy (Zhang et al., 2007).
Microtubule-Active Compound with Antitumor Activity
The compound has also been identified as part of the structure of TTI-237, a novel microtubule-active compound with in vivo antitumor activity. Beyer et al. (2008) found that TTI-237, which incorporates this chemical structure, exhibits properties distinguishing it from other microtubule-active compounds, such as inhibiting the binding of vinblastine to tubulin and inducing specific cellular changes leading to antitumor effects. This research underscores the compound's utility in designing new antitumor agents with unique modes of action (Beyer et al., 2008).
Design and Synthesis for Anticonvulsant Activities
Additionally, the compound's framework is pivotal in the design and synthesis of derivatives for anticonvulsant activities. Wang et al. (2015) explored the synthesis of 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives, demonstrating significant in vivo anticonvulsant activity. This work emphasizes the compound's potential in developing new therapeutic options for epilepsy and related seizure disorders, showcasing its broad applicability in medicinal chemistry (Wang et al., 2015).
Future Directions
Triazole compounds have been the focus of scientific research due to their versatile biological activities . They are used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index . Therefore, the future directions could involve further exploration of the biological activities of this compound and its potential applications in medicinal chemistry.
Mechanism of Action
Target of Action
It’s known that triazole compounds, which this compound is a derivative of, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Mode of Action
Triazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects
Biochemical Pathways
Given the broad range of biological activities exhibited by triazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Based on the wide range of biological activities exhibited by triazole derivatives, it can be inferred that the compound could potentially have diverse molecular and cellular effects .
Properties
IUPAC Name |
5-chloro-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3N5O/c18-10-3-4-12-9(6-10)7-13(23-12)16(27)22-8-14-24-25-15-11(17(19,20)21)2-1-5-26(14)15/h1-7,23H,8H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDPQOHTDXNDBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(=C1)C(F)(F)F)CNC(=O)C3=CC4=C(N3)C=CC(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.